molecular formula C18H19N3O3 B6625866 3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one

3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one

Cat. No.: B6625866
M. Wt: 325.4 g/mol
InChI Key: OAZQLRQIPNMYHH-BXUZGUMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one" is a complex organic molecule with significant implications in medicinal chemistry. It features a quinoline ring fused with a pyrrolopyridine moiety, providing unique chemical properties that make it a subject of interest in various research fields.

Properties

IUPAC Name

3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-10-4-2-5-12-15(10)19-8-13(16(12)22)18(24)21-7-3-6-11-14(21)9-20-17(11)23/h2,4-5,8,11,14H,3,6-7,9H2,1H3,(H,19,22)(H,20,23)/t11-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZQLRQIPNMYHH-BXUZGUMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N3CCCC4C3CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N3CCC[C@@H]4[C@H]3CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis. The starting materials are often chosen based on the availability of the precursor molecules. For instance, 8-methylquinolin-4-one can be synthesized through various routes, including the condensation of appropriate aldehydes and ketones followed by cyclization. The pyrrolo[3,4-b]pyridine moiety is then introduced through specific cyclization reactions that might involve intermediates like oxo-pyrrolidines and subsequent modifications. Industrial Production Methods: Scaling up the synthesis for industrial production requires optimizing reaction conditions to ensure high yield and purity. This might involve using catalysts, pressure-controlled reactors, and continuous flow methods to manage the complex reaction sequence efficiently.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to bind to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor sites, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.